Fmoc-alpha-methyl-D-Propargylglycine
Overview
Description
Fmoc-alpha-methyl-D-Propargylglycine is a synthetic amino acid derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly valuable in the field of peptide synthesis due to its unique structural properties, which include an alkyne side chain. The presence of the Fmoc group allows for selective deprotection and subsequent functionalization, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of Fmoc solid-phase peptide synthesis (SPPS), where the amino acid is anchored to a resin and sequentially built up . The reaction conditions often involve the use of piperidine in N,N-dimethylformamide (DMF) for deprotection steps .
Industrial Production Methods
Industrial production of Fmoc-alpha-methyl-D-Propargylglycine follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Fmoc-alpha-methyl-D-Propargylglycine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as azides or halides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include cyclic peptides, diketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Fmoc-alpha-methyl-D-Propargylglycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Fmoc-alpha-methyl-D-Propargylglycine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The Fmoc group allows for selective deprotection, enabling precise control over the synthesis process. The alkyne side chain can participate in click chemistry reactions, facilitating the formation of cyclic peptides and other complex structures .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-L-propargylglycine
- Fmoc-azidolysine
- Fmoc-Trp (Boc)-OH
Uniqueness
Fmoc-alpha-methyl-D-Propargylglycine is unique due to its alpha-methyl substitution, which provides steric hindrance and can influence the conformation of peptides. This makes it particularly useful in the synthesis of cyclic peptides and other constrained structures, offering advantages over similar compounds in terms of stability and reactivity .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbut-3-ynoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h1,4-11,17H,12H2,2H3,(H,21,24)(H,22,23)/t20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRSNYJXWATYAI-HXUWFJFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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